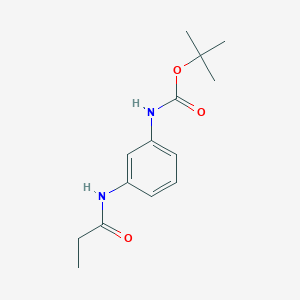
Tert-butyl 3-(propionylamino)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(propionylamino)phenylcarbamate, also known as Boc-3-APC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
Tert-butyl 3-(propionylamino)phenylcarbamate inhibits the activity of proteases by binding to their active sites and preventing the cleavage of peptide bonds in proteins. This inhibition leads to the accumulation of proteins and peptides in cells, which can have various physiological and biochemical effects. Tert-butyl 3-(propionylamino)phenylcarbamate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Biochemical and Physiological Effects
Tert-butyl 3-(propionylamino)phenylcarbamate has various biochemical and physiological effects, including the inhibition of protease activity, induction of apoptosis, and modulation of signaling pathways. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of proteases involved in the production of inflammatory cytokines. Tert-butyl 3-(propionylamino)phenylcarbamate has also been shown to have neuroprotective effects by inhibiting the activity of proteases involved in the degradation of neuronal proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-(propionylamino)phenylcarbamate has several advantages for lab experiments, including its high purity, stability, and ability to inhibit the activity of multiple proteases. However, this compound also has some limitations, including its high cost and limited availability. Tert-butyl 3-(propionylamino)phenylcarbamate is also a potent inhibitor of proteases, which can make it difficult to study the effects of specific proteases in cells.
Orientations Futures
Tert-butyl 3-(propionylamino)phenylcarbamate has several potential future directions, including the development of new protease inhibitors for the treatment of cancer, inflammation, and viral infections. This compound can also be used to study the role of proteases in various signaling pathways and the development of new therapeutic targets. Future research can also focus on the optimization of the synthesis method of Tert-butyl 3-(propionylamino)phenylcarbamate to increase its yield and reduce its cost.
Conclusion
Tert-butyl 3-(propionylamino)phenylcarbamate is a chemical compound that has significant potential in biomedical research due to its ability to inhibit the activity of various proteases. This paper has provided an overview of the synthesis method of Tert-butyl 3-(propionylamino)phenylcarbamate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Tert-butyl 3-(propionylamino)phenylcarbamate has several potential applications in the development of new therapeutic targets and protease inhibitors for the treatment of various diseases.
Méthodes De Synthèse
Tert-butyl 3-(propionylamino)phenylcarbamate is synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of tert-butyl 3-aminophenylcarbamate with propionyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of tert-butyl 3-(propionylamino)phenylcarbamate, which is then purified using column chromatography. The final product is obtained after the removal of the tert-butyl protecting group using trifluoroacetic acid.
Applications De Recherche Scientifique
Tert-butyl 3-(propionylamino)phenylcarbamate has been extensively used in scientific research due to its ability to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound has been used in the development of protease inhibitors that have potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. Tert-butyl 3-(propionylamino)phenylcarbamate has also been used in the study of protease-mediated signaling pathways and the development of new therapeutic targets.
Propriétés
Nom du produit |
Tert-butyl 3-(propionylamino)phenylcarbamate |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-(propanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-10-7-6-8-11(9-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
TWURSAXSLPTCIY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)

![N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide](/img/structure/B268671.png)
![N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B268672.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B268679.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)
![3-[(Cyclohexylcarbamoyl)amino]benzamide](/img/structure/B268684.png)
![3-[(Cyclohexylcarbonyl)amino]benzamide](/img/structure/B268686.png)
![N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)
![2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268690.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B268693.png)